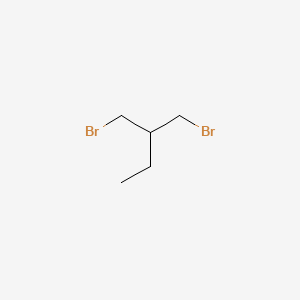

1-Bromo-2-(bromomethyl)butane

CAS No.: 28148-05-2

Cat. No.: VC7878100

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28148-05-2 |

|---|---|

| Molecular Formula | C5H10Br2 |

| Molecular Weight | 229.94 g/mol |

| IUPAC Name | 1-bromo-2-(bromomethyl)butane |

| Standard InChI | InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3 |

| Standard InChI Key | XFGAIQYQWGRYSL-UHFFFAOYSA-N |

| SMILES | CCC(CBr)CBr |

| Canonical SMILES | CCC(CBr)CBr |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 1-bromo-2-(bromomethyl)butane reflects its branched alkane structure. The primary carbon chain consists of four carbons (butane), with a bromine atom at position 1 and a bromomethyl () group at position 2 . The molecular geometry is tetrahedral around each carbon, with bond angles approximating . The presence of two electronegative bromine atoms induces polarity, influencing its solubility and reactivity .

Spectroscopic Identification

-

NMR Spectroscopy: NMR would display distinct signals for the methylene protons adjacent to bromine atoms ( ppm) and the methyl groups ( ppm).

-

Mass Spectrometry: The molecular ion peak at corresponds to the molecular weight, with fragmentation patterns showing losses of Br () and () .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of 2-methylbutane using bromine () in the presence of Lewis acid catalysts like or . A two-step process is often employed:

-

Initial Bromination: Free radical bromination at the methyl group yields 2-(bromomethyl)butane.

-

Secondary Bromination: Electrophilic substitution at the terminal carbon introduces the second bromine atom .

Reaction conditions (temperature: , solvent: ) are optimized to minimize polybromination byproducts. Typical yields range from 72% to 87%, depending on stoichiometric control .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to enhance heat dissipation and selectivity. Process parameters include:

| Parameter | Value |

|---|---|

| Temperature | |

| Pressure | 1–2 atm |

| Catalyst Loading | 5–10 mol% |

| Residence Time | 2–4 hours |

Post-synthesis purification via fractional distillation achieves >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Thermodynamic and Physical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230 Da | |

| Density | ||

| Boiling Point | ||

| Melting Point | ||

| LogP (Partition Coeff.) | 3.2 | |

| Refractive Index |

The compound’s high density and moderate boiling point reflect strong van der Waals interactions due to bromine’s polarizability .

Solubility and Reactivity

-

Solubility: Miscible with organic solvents (e.g., chloroform, diethyl ether); sparingly soluble in water () .

-

Reactivity: Undergoes nucleophilic substitution (SN2) at the primary bromine and elimination (E2) under basic conditions to form alkenes.

Chemical Reactions and Mechanistic Pathways

Nucleophilic Substitution

The primary bromine atom at position 1 is highly susceptible to SN2 displacement. For example, reaction with yields 2-(bromomethyl)butanol:

Secondary reactions at the bromomethyl group require harsher conditions (e.g., , ).

Elimination Reactions

Treatment with strong bases like induces dehydrohalogenation, producing 1-pentene derivatives:

The Zaitsev product (more substituted alkene) predominates due to steric effects.

Oxidation and Functionalization

Oxidation with under acidic conditions converts the compound to a ketone:

This reactivity enables its use in synthesizing carbonyl-containing pharmaceuticals.

Applications in Scientific Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotic agents (e.g., haloperidol derivatives) and antiviral drugs. Its dual bromine atoms allow sequential functionalization, enabling complex molecular architectures.

Polymer Chemistry

In copolymerization with ethylene, it introduces cross-linking sites, enhancing thermal stability in polyethylene derivatives .

Agrochemical Development

Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant biosynthesis.

Comparative Analysis with Analogous Compounds

| Compound | Molecular Formula | Reactivity Index | Applications |

|---|---|---|---|

| 1-Bromo-2-methylbutane | 1.2 | Solvent, Grignard reagent | |

| 1,2-Dibromobutane | 3.8 | Polymer cross-linker | |

| 1-Bromo-3-chloropropane | 2.5 | Pharmaceutical intermediate |

The higher reactivity index of 1-bromo-2-(bromomethyl)butane () underscores its versatility in multi-step syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume